Biotrey
Description
Contextualization of Biotrey within Advanced Material Science and Biomaterials Research
This compound is recognized in advanced material science as a bioactive cement, specifically engineered for applications in medical and dental fields. Its primary function is to foster bone regeneration and facilitate tissue repair processes fishersci.se. This characteristic places this compound firmly within the realm of biomaterials, which are defined as materials designed to interact with biological systems for medical purposes wikipedia.org. Research into this compound has demonstrated its excellent bioactivity and biocompatibility, making it a promising candidate for bone tissue engineering and regenerative medicine fishersci.se. Its ability to form a strong bond with surrounding bone tissue, promote the growth of new bone cells, and accelerate healing underscores its significance in contemporary biomaterials research fishersci.se. Furthermore, the material's resistance to bacterial colonization contributes to a healthier environment for tissue regeneration, mitigating the risk of infection in clinical settings fishersci.se.
Historical Trajectories of Silicate (B1173343) Cements in Academic Inquiry and Their Relevance to this compound
The academic inquiry into silicate cements dates back to the late 19th and early 20th centuries, marking them as some of the earliest direct tooth-colored restorative materials used in dentistry fishersci.sefishersci.co.uk. Historically, silicate cements were composed of a powder (primarily silica (B1680970) and alumina) and a liquid (phosphoric acid) fishersci.sefishersci.co.ukatamankimya.comfishersci.ca. While early silicate cements, such as those marketed under names like "this compound," "Silicap," and "Achatit," offered aesthetic advantages due to their translucency, resembling porcelain, they exhibited limitations such as solubility in oral fluids and irritancy to the dental pulp fishersci.sefishersci.co.uk. The average lifespan of early silicate restorations was relatively short, around four years, though some could last significantly longer fishersci.co.uk. Despite these drawbacks, the fundamental acid-base reaction chemistry of silicate cements, where hydrogen ions from phosphoric acid interact with glass particles to form a hydrated aluminosilicate (B74896) gel, laid the groundwork for subsequent advancements in dental materials fishersci.co.uk. The study of these early materials, including their mechanical properties and chemical reactions, provided critical insights that influenced the development of more advanced restorative materials, notably glass ionomer cements, which are, to a certain extent, based on the principles established by silicate systems fishersci.co.uk.
Table 1: Typical Composition of Silicate Cement Powder and Liquid (Illustrative, based on historical formulations including those commercially known as this compound) fishersci.sefishersci.co.ukatamankimya.comfishersci.ca
| Component (Powder) | Approximate Composition (%) | Component (Liquid) | Approximate Composition (%) |
| Silica (SiO₂) | 40 | Phosphoric acid | 52 |
| Alumina (B75360) (Al₂O₃) | 30 | Water | 40 |
| Cryolite (B1665278) | 19 | Aluminum phosphate (B84403) | 2 |
| Calcium fluoride (B91410) | - | Zinc phosphate/Magnesium phosphate | - |
| Sodium fluoride | - |
Table 2: Representative Physical Properties of Silicate Cements (Illustrative, based on historical formulations including those commercially known as this compound) fishersci.se
| Property | Value |
| Compressive Strength | 180 MPa |
| Tensile Strength | 3.5 MPa |
| Setting Time | 3 to 8 minutes |
| Mixing Time | 1 minute |
Evolution of Bioactive Material Concepts and Their Application to this compound Formulations
The concept of bioactive materials evolved from the understanding that certain materials could elicit a specific biological response at their interface with tissue, leading to the formation of a direct bond between the material and the surrounding biological structure wikipedia.org. This contrasts with bioinert materials, which are designed to cause minimal interaction with living tissue wikipedia.org. The progression from bioinert to bioactive materials marked a significant paradigm shift in biomaterials science, moving beyond mere biocompatibility to active participation in physiological processes.
This compound, as a bioactive cement, exemplifies this evolution by incorporating components that actively promote biological responses. Its formulation, including calcium phosphate and other bioactive constituents, allows it to integrate with bone tissue, stimulate new bone cell growth, and accelerate healing fishersci.se. The capacity of this compound to form a strong bond with bone tissue and its resistance to bacterial colonization are direct manifestations of its bioactive design fishersci.se. This active engagement with the biological environment positions this compound as a material that not only replaces or restores tissue but also contributes to the regenerative capacity of the host, aligning with the advanced principles of tissue engineering and regenerative medicine fishersci.se.
PubChem CIDs of Chemical Compounds Mentioned
Properties
CAS No. |
12705-13-4 |
|---|---|
Molecular Formula |
C10H16O |
Synonyms |
Biotrey |
Origin of Product |
United States |
Fundamental Compositional Analysis and Interfacial Chemical Dynamics of Biotrey
Elucidation of Precursor Material States and Reactant Purity in Biotrey Formulations
The performance of this compound is intrinsically linked to the physicochemical characteristics of its precursor materials. These are typically supplied as a powder and a liquid that are mixed just before application.
The powder component is primarily a finely ground calcium-alumino-fluoro-silicate glass. The particle size and distribution of this powder are critical factors influencing the cement's properties. A combination of larger (mean size ~9.60 µm) and smaller (mean size ~3.34 µm) particles is often utilized to optimize handling and strength. nih.gov An increased proportion of smaller particles generally corresponds to higher compressive strength, while a higher proportion of larger particles can decrease the viscosity of the unset cement paste. nih.gov For instance, some calcium-enriched endodontic cements have a significant percentage of particles within the 0.5-2.5 µm range. nih.gov The specific surface area of the powder particles also plays a role in the reaction kinetics.
The liquid component is an aqueous solution of phosphoric acid, often containing buffering agents such as aluminum and zinc phosphates. cuni.cz The concentration of the phosphoric acid and the presence of these metallic salts modulate the reaction rate, providing adequate working time for clinical application. cuni.cz
Reactant purity is paramount in the manufacturing of dental cements to ensure consistent performance and biocompatibility. High-quality raw materials, including zinc oxide, alumina (B75360), and calcium-alumino-fluoro-silicate glass, are required. pharmadocx.comoperonstrategist.com The manufacturing process is subject to stringent quality control measures and regulatory standards, such as those outlined by the International Organization for Standardization (ISO), including ISO 13485 for medical device quality management systems. pharmadocx.comoperonstrategist.com These standards ensure the absence of contaminants and the precise chemical composition of the final product.
Table 1: Typical Precursor Material Characteristics for Silicate-Based Dental Cements
| Component | Material | Key Characteristics |
|---|---|---|
| Powder | Calcium-alumino-fluoro-silicate glass | Fine powder with a controlled particle size distribution (typically a blend of particles in the range of ~3-10 µm) nih.gov |
| High purity to avoid adverse biological reactions | ||
| Liquid | Aqueous solution of phosphoric acid | Contains buffering agents like aluminum and zinc phosphates to control reactivity cuni.cz |
| Specific acid concentration to ensure proper setting time |
Spectroscopic Characterization of Constituent Elements within this compound Powder and Liquid Phases
A variety of spectroscopic techniques are employed to characterize the elemental and phase composition of this compound's components, both before and during the setting reaction. These methods provide valuable insights into the chemical transformations that occur.
X-ray Diffraction (XRD) analysis is used to identify the crystalline phases present in the powder and the set cement. Studies on similar calcium silicate-based cements have shown that the unhydrated powder is primarily composed of tricalcium silicate (B1173343) and dicalcium silicate. ceon.rsscienceopen.com After hydration, the intensity of these peaks decreases, while new peaks corresponding to the formation of calcium hydroxide (B78521) and a largely amorphous calcium silicate hydrate (B1144303) (C-S-H) gel appear. pocketdentistry.com
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to monitor the changes in chemical bonding during the setting reaction. In the unhydrated powder, characteristic peaks corresponding to Si-O and O-Si-O stretching vibrations are observed. researchgate.netnih.gov As the acid-base reaction proceeds, these peaks shift and broaden, indicating the formation of the hydrated aluminosilicate (B74896) gel matrix. researchgate.net The formation of intermediate phases and the consumption of water can also be tracked using FTIR. nih.gov
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) provides information on the surface morphology and elemental composition of the powder particles and the set cement. SEM analysis reveals the size and shape of the powder particles. scienceopen.com EDX analysis of similar cements confirms the presence of key elements such as calcium, silicon, aluminum, and oxygen in the powder. scienceopen.compocketdentistry.com After setting, EDX can be used to map the distribution of these elements within the hydrated matrix. pocketdentistry.com
Table 2: Spectroscopic Analysis of Silicate-Based Dental Cements
| Technique | Information Obtained |
|---|---|
| XRD | Identification of crystalline phases in the powder (e.g., tricalcium silicate, dicalcium silicate) and set cement (e.g., calcium hydroxide) ceon.rsscienceopen.com |
| FTIR | Monitoring of changes in chemical bonds (e.g., Si-O) during the setting reaction, indicating the formation of the hydrated gel matrix researchgate.netnih.gov |
| SEM/EDX | Analysis of particle size, shape, and surface morphology; elemental mapping of the powder and set cement scienceopen.compocketdentistry.compocketdentistry.com |
Thermodynamics and Kinetics of Acid-Base Reaction Pathways in this compound Setting Systems
The thermodynamics of this process are complex and not extensively detailed in publicly available literature for specific commercial products. However, the exothermic nature of the reaction contributes to the setting process. The heat released during the hydration of cementitious materials can be measured using techniques like calorimetry. researchgate.net
The kinetics of the setting reaction are of critical importance for the clinical handling of the cement. The reaction proceeds through several stages:
Dissolution: The acidic liquid attacks the surface of the glass particles, leading to the release of cations such as Ca²⁺, Al³⁺, and Na⁺, as well as silicate and phosphate (B84403) ions into the aqueous medium. mdpi.com
Gelation: As the concentration of these ions increases, a gel-like matrix begins to form. This initial gelation leads to a loss of gloss on the cement surface and an increase in viscosity, defining the working time. uobaghdad.edu.iq
Hardening: The continued reaction and cross-linking within the gel lead to the final hardened cement structure. uobaghdad.edu.iq
The setting time is influenced by factors such as the powder-to-liquid ratio, mixing temperature, and the specific composition of the powder and liquid. nih.gov For instance, cements with a higher proportion of smaller particles tend to have shorter setting times. nih.gov Rheometry is a technique used to evaluate the setting kinetics by measuring the change in the material's viscoelastic properties over time. pocketdentistry.com
Table 3: Factors Influencing the Setting Kinetics of this compound
| Factor | Effect on Setting Time |
|---|---|
| Powder-to-liquid ratio | Higher ratio generally leads to a faster set |
| Mixing temperature | Higher temperature accelerates the reaction |
| Particle size of powder | Smaller particles increase the reaction rate, leading to a faster set nih.gov |
| Composition of liquid | Presence of buffering agents can retard the reaction to provide adequate working time |
Investigation of Hydrated Aluminosilicate Gel Formation Mechanisms in this compound Cements
The hardened matrix of this compound consists of unreacted glass particles embedded in a hydrated aluminosilicate gel. The formation of this gel is the cornerstone of the cement's structural integrity.
The mechanism involves the polycondensation of silicate and aluminate species that are leached from the glass powder by the acidic liquid. The phosphoric acid protonates the surface of the glass, leading to the breakdown of the Si-O-Si and Si-O-Al linkages. This releases silicic acid and aluminum phosphate complexes into the solution.
These species then undergo a series of condensation reactions to form a three-dimensional, cross-linked aluminosilicate gel network. The incorporation of aluminum into the silicate network is a key feature of this process. Molecular dynamics simulations of similar systems suggest that the presence of aluminum leads to a more cross-linked and robust gel structure. frontiersin.org The formation of this gel encapsulates the remaining unreacted glass particles, which act as a reinforcing filler. mdpi.com
Role of Water Activity and Ionic Species in this compound Reaction Progression
Water is a critical component in the setting reaction of this compound, acting as the solvent for the acid and the medium for ionic transport. The amount of water, often expressed as the water-to-cement ratio, significantly influences the hydration kinetics. nih.gov
Water activity (a_w) , a measure of the energy status of water in the system, is a crucial parameter that affects the rate of chemical reactions. researchgate.net In cementitious systems, as hydration proceeds, water is consumed, and the internal relative humidity decreases, leading to a reduction in water activity. researchgate.net This reduction in available water can slow down the dissolution and precipitation processes that are essential for the setting reaction.
The ionic species present in the reaction medium play a multifaceted role.
H⁺ ions from the phosphoric acid are the primary reactants that attack the glass network.
Ca²⁺ and Al³⁺ ions , leached from the glass, are essential for the formation of the cross-linked gel matrix. The presence of aluminum ions, in particular, contributes to the formation of a more durable calcium aluminosilicate hydrate (C-A-S-H) gel. frontiersin.orgnih.gov
Phosphate ions from the liquid component can react with the leached metal ions to form phosphate salts, which become part of the cement matrix.
Fluoride (B91410) ions , often incorporated into the glass formulation, can be released from the set cement over time. The presence of other ions can influence the rate of fluoride release. mdpi.com
The interplay of these ionic species and the changing water activity throughout the reaction determines the final properties of the set this compound cement. nih.govmdpi.com
Synthesis Pathways and Structural Development of Biotrey Matrices
Methodologies for Controlled Fabrication of Biotrey Material Samples
The controlled fabrication of this compound material samples typically involves the precise mixing of a powdered component with a liquid component. This methodology is crucial for initiating the setting reaction and ensuring the desired material properties. For dental silicate (B1173343) cements marketed under names like this compound, the powder generally consists of finely ground glass particles, while the liquid is an aqueous solution of phosphoric acid wikipedia.orgamericanelements.comeasychem.orgatamanchemicals.com. The proportions of these components are carefully controlled to achieve optimal workability, setting time, and final material characteristics. The mixing process itself is a critical step, influencing the homogeneity of the resulting paste and, subsequently, the uniformity of the hardened matrix.
Influence of Component Stoichiometry on Reaction Kinetics and Matrix Formation in this compound Systems
The stoichiometry of the components in this compound systems profoundly influences the reaction kinetics and the subsequent formation of the material matrix. In dental silicate cements, the powder is primarily composed of silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), cryolite (B1665278) (Na₃AlF₆), calcium fluoride (B91410) (CaF₂), sodium fluoride (NaF), and calcium phosphate (B84403) (Ca₃(PO₄)₂) wikipedia.orgamericanelements.comeasychem.orgatamanchemicals.com. The liquid phase typically comprises phosphoric acid (H₃PO₄) (52%), water (40%), and minor additions of aluminum phosphate (AlPO₄) (2%) and zinc phosphate/magnesium phosphate wikipedia.orgamericanelements.comeasychem.orgatamanchemicals.com.
Upon mixing, an acid-base reaction is initiated where the hydrogen ions from the phosphoric acid attack the surface of the glass particles in the powder easychem.orgatamanchemicals.com. This attack leads to the dissolution of various ions, including aluminum, sodium, calcium, and fluoride, from the glass structure easychem.org. Water plays an essential role in facilitating this reaction easychem.org. The liberated ions then react with the phosphate ions from the liquid to form a complex hydrated aluminosilicate (B74896) gel on the surface of the unreacted powder particles easychem.org. This gel acts as the binding matrix, encapsulating the undissolved glass particles. The rate of this reaction, and thus the setting time of the cement, is sensitive to the powder-to-liquid ratio, the fineness of the powder particles, and the concentration of the acid. A vigorous reaction leads to a hard, dense cement-like mass within a short timeframe sigmaaldrich.com.
Table 1 summarizes the typical composition of this compound dental silicate cement.
Table 1: Typical Composition of this compound Dental Silicate Cement Components
Phase Transformation Studies During the Setting Process of this compound
Phase transformation during the setting process of this compound dental silicate cement involves a series of chemical reactions leading to the formation of a solid matrix from a liquid-powder mixture. Initially, the mixture is a fluid paste. As the phosphoric acid attacks the glass particles, a complexation reaction occurs, forming a hydrated aluminosilicate gel easychem.org. This gel is the primary matrix-forming phase. The reaction is characterized by the release of heat and a gradual increase in viscosity, culminating in the material's initial set. The formation of this gel phase effectively binds the unreacted glass particles, contributing to the material's structural integrity. The setting reaction is an acid-base neutralization, where the basic components of the glass react with the acidic liquid. The pH of the material is initially very low (around 2 at insertion) and gradually increases, though it may remain acidic for an extended period americanelements.comatamanchemicals.com.
Investigations into Microstructural Evolution and Phase Distribution within Set this compound Material
Investigations into the microstructural evolution and phase distribution within set this compound material reveal a composite structure. The hardened cement consists of unreacted glass particles embedded within a continuous hydrated aluminosilicate gel matrix easychem.org. The size and distribution of these unreacted particles, as well as the homogeneity and density of the surrounding gel, significantly influence the material's final properties. Scanning electron microscopy (SEM) studies have been employed to examine the surface finish and internal structure of set silicate cements, including "Bio-trey". These studies indicate that while matrix-formed surfaces may not be perfectly smooth, polishing techniques can significantly improve the surface finish. The mechanical properties, such as compressive strength (180 MPa) and tensile strength (3.5 MPa), are a direct consequence of this composite microstructure, where the unreacted glass particles act as fillers reinforcing the gel matrix americanelements.comatamanchemicals.com. The presence of fluoride-containing compounds in the glass powder contributes to anticariogenic properties, although their release may be limited compared to other dental materials americanelements.comatamanchemicals.com.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article that are components of this compound, along with their corresponding PubChem CIDs.
Microstructural and Morphological Characterization of Set Biotrey Materials
Advanced Microscopy Techniques for Spatio-Temporal Analysis of Biotrey Microstructure
Advanced microscopy techniques provide invaluable insights into the internal structure and surface topography of set this compound materials, enabling the resolution of features across different length scales. These methods reveal details regarding particle distribution, matrix formation, phase interfaces, and the presence of any defects or porosities.
Electron microscopy, encompassing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is fundamental for resolving the nanoscale features within set this compound materials. SEM provides high-resolution images of the material's surface topography and cross-sectional morphology, revealing the arrangement of filler particles within the cementitious matrix researchgate.net. It allows for the visualization of particle size, shape, and distribution, as well as the nature of the interface between the glass particles and the hydrated matrix formed by the reaction of the powder and liquid components jaypeedigital.com.
TEM, offering even higher magnification and resolution, can provide details about the internal structure of individual particles and the amorphous or crystalline nature of the surrounding matrix. While specific detailed research findings on this compound's nanoscale features via TEM are not extensively detailed in the provided search results, such techniques are generally employed to elucidate the fine structure of dental cements, including the formation of hydrated aluminosilicate (B74896) gel and the presence of unreacted glass cores jaypeedigital.com. High magnification inspections from 50X to 1000X and higher can be performed using SEM and TEM for microstructural analysis mett-bio.com.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanometer scale and for probing localized mechanical properties. For set this compound materials, AFM can provide detailed three-dimensional maps of surface roughness, identifying peaks and valleys that might influence plaque accumulation or wear resistance. Beyond topography, AFM can also be used to assess localized elastic modulus and adhesion forces, offering insights into the material's homogeneity and the mechanical properties of different phases present on the surface. While direct AFM data for this compound is not provided in the search results, this technique is broadly applicable to surface characterization of dental materials regulatorymedicaldevice.com.
Polarized Light Microscopy (PLM) is particularly useful for analyzing materials with anisotropic optical properties, such as crystalline phases or strained amorphous regions. For dental silicate (B1173343) cements like this compound, PLM can detect changes in birefringence, which may indicate stress, the presence of crystalline components, or alterations in the material's structure due to hydration or degradation actaorthop.org. A study involving this compound dental silicate cement utilized polarized light microscopy to examine longitudinal sections of teeth filled with the cement. This analysis revealed a subsurface zone of altered birefringence in nearly all cavity walls when imbibed in water or quinoline, suggesting changes in the dentin structure influenced by the cement actaorthop.org. This technique can help differentiate between crystalline and amorphous phases and assess the extent of the acid-base reaction and subsequent maturation of the cement.
Porosity Analysis and Pore Network Characterization within this compound Matrices
Porosity is a critical microstructural characteristic of dental cements, significantly influencing their mechanical strength, solubility, and susceptibility to bacterial ingress. The setting reaction of silicate cements, including this compound, can lead to the formation of pores within the matrix qa-group.com. These pores can arise from trapped air during mixing, incomplete packing of powder particles, or volumetric changes during the setting process.
Characterization of the pore network involves determining the total porosity, pore size distribution, and pore interconnectivity. Techniques such as mercury intrusion porosimetry, gas adsorption/desorption, and micro-computed tomography (micro-CT) are commonly employed for this purpose. While specific porosity data for this compound is not detailed in the provided search results, understanding the pore structure is essential. High porosity can compromise the material's integrity, leading to reduced mechanical properties and increased fluid uptake, which can accelerate degradation.
Table 1: Representative Microstructural Features and Their Impact on this compound Properties
| Feature | Characterization Technique(s) | Typical Observations in Silicate Cements (Illustrative) | Impact on Material Properties |
| Particle Size/Shape | SEM, TEM | Irregularly shaped glass particles (1-50 µm) | Influences packing density, surface area for reaction, mechanical interlocking. |
| Matrix Formation | SEM, TEM, PLM | Amorphous hydrated aluminosilicate gel | Provides structural integrity, influences translucency. |
| Phase Interfaces | SEM, TEM | Interfacial region between glass and gel matrix | Critical for bond strength and resistance to degradation. |
| Porosity | Micro-CT, Porosimetry | Micropores (nm to µm), macropores (> µm) | Reduces strength, increases solubility, promotes bacterial penetration. |
| Crystalline Phases | PLM, XRD | Unreacted glass, potential for salt precipitation | Affects optical properties, long-term stability. |
Surface Roughness Characterization and Textural Analysis of this compound Materials
Surface roughness is a crucial morphological characteristic of dental restorative materials, directly impacting esthetics, plaque accumulation, and wear resistance. For this compound, a silicate cement, surface roughness can be influenced by factors such as the initial setting conditions, finishing and polishing procedures, and long-term degradation in the oral environment medicaljournalssweden.se.
Research has investigated the surface roughness of this compound S2, a silicate cement, comparing it with composite resins and PMMA. Measurements using a Perth-O-Meter provided quantitative data in terms of CLA-values (Center Line Average) and Rmax-values (Maximum Roughness Depth) medicaljournalssweden.se. It was observed that surfaces of materials, including this compound, were smoother after setting under polymer (Mylar) strips compared to surfaces that underwent various grinding techniques medicaljournalssweden.se. Diamond stones were found to produce rougher surfaces than cuttle fine discs or silicone carbide discs medicaljournalssweden.se.
Table 2: Illustrative Surface Roughness Findings for this compound S2 (Silicate Cement)
| Material Type | Setting Condition / Finishing Method | Representative CLA-value (µm) [Illustrative] | Representative Rmax-value (µm) [Illustrative] |
| This compound S2 | Set under Polymer Strips | 0.080 medicaljournalssweden.se | 0.90 medicaljournalssweden.se |
| This compound S2 | After Grinding (e.g., diamond stones) | Higher (e.g., >0.2) medicaljournalssweden.se | Higher (e.g., >2.0) medicaljournalssweden.se |
| Stainless Steel Strips | Reference Surface | 0.038 medicaljournalssweden.se | 0.45-0.52 medicaljournalssweden.se |
Note: The values provided for this compound S2 are directly from the cited source medicaljournalssweden.se where available, and general observations are noted for comparison.
The textural analysis of this compound materials extends beyond simple roughness measurements to include parameters like skewness and kurtosis, which describe the asymmetry and peakedness of the surface profile. These parameters provide a more comprehensive understanding of the surface texture, which can influence the material's interaction with oral fluids, bacteria, and opposing tooth structures. A smoother surface generally discourages bacterial adhesion and plaque formation, contributing to better oral hygiene and reduced risk of secondary caries medicaljournalssweden.se.
Compound Names and Corresponding PubChem CIDs
Bioreactivity and Interfacial Interactions of Biotrey with Biological Microenvironments
Mechanisms of Ion Release from Biotrey Materials into Aqueous and Biological Media
The bioactive properties of this compound are fundamentally linked to its ability to release ions upon exposure to aqueous and biological media. Given its composition, which includes calcium phosphate (B84403), silicates, and fluorides, the primary ions expected to be released are calcium (Ca²⁺), phosphate (PO₄³⁻), fluoride (B91410) (F⁻), and silicon (Si) ions. ontosight.aiscribd.comslideshare.netjaypeedigital.commansarovardentalcollege.com The mechanisms driving this ion release are multifaceted.
Firstly, the dissolution of calcium phosphate phases within this compound contributes significantly to the release of Ca²⁺ and PO₄³⁻ ions. researchgate.net This process is often pH-dependent, with increased dissolution occurring in acidic environments, which can be relevant in certain biological contexts such as inflammatory sites or areas of bacterial activity. Secondly, as a silicate (B1173343) cement, this compound undergoes acid-base reactions when its powder and liquid components are mixed, and subsequently when exposed to biological fluids. jaypeedigital.commansarovardentalcollege.com The hydrogen ions from the acidic components (e.g., phosphoric acid) attack the surface of the glass particles, displacing ions like aluminum, sodium, and calcium, along with fluoride ions. jaypeedigital.com This leads to the formation of a hydrated aluminosilicate (B74896) gel on the surface, further influencing ion exchange dynamics. jaypeedigital.com
Factors such as the material's surface area, porosity, and the chemical composition of the surrounding medium significantly influence the rate and extent of ion release. researchgate.netnih.gov Studies on novel cement-type biomaterials indicate that they can alter the concentration of crucial ions in the surrounding environment, affecting cell metabolism and viability. researchgate.net For instance, while some materials release beneficial ions, others, like certain zinc polyalkenoate cements (ZPCs) or glass polyalkenoate cements (GPCs), can release zinc or aluminum ions in amounts that may be cytotoxic or lead to defective bone mineralization, underscoring the importance of controlled ion release. nih.gov
Table 1: Hypothetical Ion Release Profile from this compound Cement (mg/L)
| Time (Days) | Ca²⁺ Release (mg/L) | PO₄³⁻ Release (mg/L) | F⁻ Release (mg/L) | Si Release (mg/L) |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 0.7 ± 0.1 | 2.1 ± 0.3 |
| 7 | 28.1 ± 2.5 | 14.3 ± 1.9 | 1.5 ± 0.2 | 4.5 ± 0.6 |
| 28 | 35.7 ± 3.1 | 18.9 ± 2.3 | 2.2 ± 0.3 | 6.8 ± 0.9 |
Note: Data are illustrative and represent mean ± standard deviation.
Cellular Responses to this compound Material Exposure: In Vitro Mechanistic Studies
The interaction of this compound with biological microenvironments extends to direct cellular responses, which are often investigated through in vitro mechanistic studies. The leachates, or dissolution products, from biomaterials can significantly impact cellular metabolism and viability. researchgate.netacs.org this compound, being a bioactive cement, is designed to exhibit excellent bioactivity and biocompatibility, promoting the growth of new bone cells and accelerating healing. ontosight.ai However, the specific concentrations and types of released ions play a critical role in determining the nature of these cellular responses. researchgate.net
Ion-Mediated Cellular Signaling Pathways
The ions released from this compound, such as Ca²⁺, PO₄³⁻, and Si, are known to act as signaling molecules within biological systems. For instance, calcium and phosphate ions are fundamental components of bone and play crucial roles in osteogenic differentiation and mineralization processes. oup.comroyalsocietypublishing.org Silicon ions, often released from bioactive glasses, have been shown to stimulate osteogenesis and angiogenesis, influencing the expression of genes related to bone formation and vascularization. mdpi.com
Changes in the local concentration of these ions can trigger specific intracellular and intercellular signaling pathways. For example, an optimal balance of Ca²⁺ and PO₄³⁻ can promote the proliferation and differentiation of osteoblasts and mesenchymal stem cells towards an osteogenic lineage. royalsocietypublishing.orgmdpi.com Conversely, critically low or high concentrations of essential ions like calcium, magnesium, and phosphate can exert cytotoxic effects on cultured cells. researchgate.net The precise interplay of these ions mediates cellular functions, including cell adhesion, migration, proliferation, and differentiation, which are crucial for tissue repair and regeneration. royalsocietypublishing.orgmdpi.comrsc.org
Table 2: Influence of Key Ions from this compound Leachates on Cellular Signaling (Illustrative)
| Ion Species | Primary Cellular Effect | Associated Signaling Pathways (Examples) |
| Ca²⁺ | Osteoblast proliferation, differentiation, mineralization | Wnt/β-catenin, MAPK/ERK, Ca²⁺ sensing receptors |
| PO₄³⁻ | Osteoblast differentiation, matrix mineralization | Phosphate transporters, intracellular signaling cascades |
| F⁻ | Modulates osteoblast activity, enhances remineralization | Enolase inhibition, G-protein coupled receptors |
| Si | Osteogenesis, angiogenesis | MAPK/ERK, PI3K/Akt, VEGF pathway |
Regulation of Cell Proliferation and Differentiation by this compound Leachates
Research findings on similar bioactive materials show that the release of specific ions can stimulate the differentiation of mesenchymal stem cells towards osteogenic lineages and promote the formation of endothelial cell tubes, indicating angiogenic properties. royalsocietypublishing.orgmdpi.com For instance, zinc ions released from biomaterials have been shown to promote osteogenic differentiation and accelerate bone formation, while strontium and silicon ions can synergistically enhance osteogenesis and angiogenesis. mdpi.com Therefore, the controlled release of beneficial ions from this compound is expected to regulate cellular processes favorably for tissue repair.
Table 3: Hypothetical In Vitro Cellular Responses to this compound Leachates
| Cell Type | Parameter Measured | Control (No Leachate) | This compound Leachate (Day 7) | This compound Leachate (Day 28) |
| hMSCs | Cell Proliferation (Fold Change) | 1.00 ± 0.05 | 1.35 ± 0.12 | 1.58 ± 0.15 |
| hMSCs | ALP Activity (U/mg protein) | 0.82 ± 0.08 | 1.55 ± 0.18 | 2.10 ± 0.22 |
| Osteoblasts | Mineralization (Calcium Content, µ g/well ) | 12.5 ± 1.0 | 28.3 ± 2.5 | 45.1 ± 3.8 |
Note: hMSCs = human Mesenchymal Stem Cells; ALP = Alkaline Phosphatase. Data are illustrative and represent mean ± standard deviation.
Fundamental Biomineralization Processes at the this compound-Tissue Interface
A cornerstone of this compound's bioactivity is its ability to induce and support biomineralization, particularly the formation of hydroxyapatite (B223615), which is the primary mineral component of bone and teeth. ontosight.airoyalsocietypublishing.orgscispace.com This process is crucial for integrating the material with host tissues and promoting regenerative outcomes.
At the this compound-tissue interface, the released ions (Ca²⁺, PO₄³⁻, Si) create a local microenvironment supersaturated with respect to hydroxyapatite. This supersaturation facilitates the nucleation and growth of a bone-like apatite layer on the material's surface. royalsocietypublishing.orgscispace.com The surface chemistry and topography of this compound likely provide suitable sites for heterogeneous nucleation, where the initial mineral crystals begin to form. scispace.comrsc.org The formation of this apatite layer is a hallmark of bioactive materials and enables a strong chemical bond with the surrounding bone tissue. ontosight.ai
Biomineralization processes are complex, involving the interplay of inorganic ions and organic matrix components. This compound's composition, particularly its calcium phosphate content, directly contributes the necessary building blocks for apatite formation. ontosight.ai The presence of silicon, as found in bioactive glasses, can further enhance this process by promoting the formation of a silica-rich layer that acts as a template for apatite deposition. oup.com Understanding these fundamental processes at the this compound-tissue interface is key to optimizing its design for enhanced bone regeneration and integration. scispace.commdpi.com
Table 4: Hypothetical Biomineralization Markers on this compound Surface (In Vitro)
| Time (Days) | Apatite Layer Thickness (µm) | Ca/P Ratio of Surface Layer | SEM Image Analysis (Mineral Coverage %) |
| 3 | 0.5 ± 0.1 | 1.45 ± 0.05 | 15 ± 3 |
| 7 | 1.8 ± 0.3 | 1.58 ± 0.07 | 40 ± 5 |
| 14 | 3.2 ± 0.5 | 1.67 ± 0.08 | 75 ± 8 |
| 28 | 5.1 ± 0.7 | 1.72 ± 0.06 | 95 ± 4 |
Note: Data are illustrative and represent mean ± standard deviation. SEM = Scanning Electron Microscopy.
Molecular Mechanisms of Resistance to Microbial Colonization by this compound
This compound is reported to exhibit resistance to bacterial colonization, a critical property for preventing implant-associated infections and promoting successful tissue integration. ontosight.ai The antimicrobial efficacy of biomaterials can arise from various molecular mechanisms.
One primary mechanism involves the release of specific ions with inherent antimicrobial properties. Given this compound's composition, the release of fluoride ions (F⁻) is a plausible contributor to its antimicrobial action. Fluoride is well-known in dentistry for its ability to inhibit bacterial metabolism and growth, particularly of cariogenic bacteria. nih.gov Other ions, such as zinc (Zn²⁺) or copper (Cu²⁺), if present in trace amounts or as dopants in similar bioactive materials, can also exert broad-spectrum antimicrobial effects by disrupting bacterial cell membranes, inhibiting enzyme activity, or interfering with nucleic acid synthesis. oup.commdpi.commdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov
Beyond ion release, the surface properties of this compound may also contribute to microbial resistance. The formation of a dense, smooth, and non-porous surface layer, potentially through biomineralization, can physically impede bacterial adhesion and biofilm formation. mdpi.comresearchgate.netnih.gov Some biomaterials achieve antimicrobial effects by modifying their physical properties, such as surface roughness, or by chemical modifications that prevent bacterial attachment. mdpi.com While the specific molecular targets for this compound's antimicrobial action would require detailed investigation, a combination of ion release and favorable surface characteristics likely underpins its resistance to microbial colonization.
Table 5: Hypothetical Antimicrobial Efficacy of this compound Against Common Pathogens (In Vitro)
| Bacterial Strain | Colony Forming Units (CFU/mL) - Control | Colony Forming Units (CFU/mL) - this compound | % Reduction |
| Streptococcus mutans | 1.2 x 10⁶ ± 0.1 x 10⁶ | 3.5 x 10⁴ ± 0.5 x 10⁴ | 97.1 |
| Porphyromonas gingivalis | 8.5 x 10⁵ ± 0.8 x 10⁵ | 1.8 x 10⁴ ± 0.3 x 10⁴ | 97.9 |
| Staphylococcus aureus | 5.1 x 10⁶ ± 0.5 x 10⁶ | 1.1 x 10⁵ ± 0.2 x 10⁵ | 97.8 |
| Escherichia coli | 7.3 x 10⁵ ± 0.7 x 10⁵ | 2.2 x 10⁴ ± 0.4 x 10⁴ | 97.0 |
Note: Data are illustrative and represent mean ± standard deviation after 24 hours of contact. % Reduction = ((Control - this compound) / Control) * 100.
Micro-level Interaction Studies with Dentinal and Enamel Substrates: Ionic Penetration and Diffusion Dynamics
In dental applications, this compound's interactions with dentinal and enamel substrates are crucial for its clinical performance. As a silicate cement, this compound has been historically used for esthetic restorations and as an intermediate restorative material. scribd.comslideshare.netjaypeedigital.commansarovardentalcollege.com Its interaction with tooth structure involves ionic penetration and diffusion dynamics, contributing to remineralization and sealing effects.
When this compound is placed in contact with demineralized dentin or enamel, the ions released from the cement can penetrate into the tooth structure. nih.govjpmsonline.com For instance, fluoride ions are known to diffuse into enamel and dentin, replacing hydroxyl ions in hydroxyapatite to form more acid-resistant fluorapatite, thereby enhancing the tooth's resistance to demineralization and promoting remineralization. nih.gov Calcium and phosphate ions can also contribute to the remineralization of carious lesions by promoting the growth of new hydroxyapatite crystals within the demineralized areas and occluding dentinal tubules. nih.govjpmsonline.comacs.org
The extent and depth of ionic penetration are influenced by several factors, including the porosity of the tooth substrate (e.g., demineralized dentin has exposed collagen networks and open tubules), the concentration gradient of the released ions, and the material's own physical properties. nih.govjpmsonline.comacs.orgresearchgate.netsci-hub.se Micro-level studies using techniques like confocal laser scanning microscopy (CLSM) and Raman spectroscopy can qualitatively and quantitatively assess the penetration depth and the extent of mineral recovery in dentin. jpmsonline.com The ability of this compound to facilitate ionic penetration and subsequent remineralization is a key aspect of its therapeutic potential in dentistry, particularly in preventing secondary caries and treating dentin hypersensitivity. jaypeedigital.comnih.govjpmsonline.com
Table 6: Hypothetical Ionic Penetration Depth in Demineralized Dentin from this compound (µm)
| Ion Species | Penetration Depth (µm) - Day 7 | Penetration Depth (µm) - Day 28 |
| Ca²⁺ | 35.8 ± 4.2 | 68.5 ± 7.1 |
| F⁻ | 42.1 ± 5.5 | 75.3 ± 8.2 |
| PO₄³⁻ | 30.2 ± 3.8 | 60.1 ± 6.9 |
Note: Data are illustrative and represent mean ± standard deviation, measured via elemental mapping or similar techniques.
Advanced Analytical Techniques for Research on Biotrey Materials
Spectroscopic Methods for Surface and Bulk Elemental Profiling (e.g., EDS, XPS, FTIR)
Spectroscopic techniques are indispensable for elucidating the elemental and chemical composition of Biotrey materials, both on their surface and within their bulk.
Energy Dispersive X-ray Spectroscopy (EDS) : EDS, often coupled with Scanning Electron Microscopy (SEM), is a powerful tool for elemental analysis and mapping of this compound. It enables the identification and quantification of major elements present in this compound, such as silicon (Si), aluminum (Al), phosphorus (P), fluorine (F), calcium (Ca), sodium (Na), zinc (Zn), and magnesium (Mg) fishersci.dkfishersci.seatamankimya.comfishersci.cawikipedia.orgamericanelements.com. For instance, EDS has been utilized to study the penetration of ions like fluoride (B91410) (F), aluminum (Al), and zinc (Zn) from silicate (B1173343) cement restorations (including Bio-Trey®) into cavity walls, revealing their distribution and concentration within the tooth structure wikipedia.orgamericanelements.com. This technique provides valuable spatial information on elemental distribution, which is critical for understanding material homogeneity and interaction with surrounding tissues.
X-ray Photoelectron Spectroscopy (XPS) : XPS provides highly surface-sensitive elemental composition and chemical state information (e.g., oxidation states, bonding environments) of the outermost layers (typically 0-10 nm) of this compound. This is particularly important for studying the surface reactions that occur during setting and the material's interaction with biological fluids or cells. XPS can reveal the chemical nature of the formed hydrated aluminosilicate (B74896) gel layer or the surface characteristics of bioactive calcium phosphate (B84403) phases, which dictate adhesion and biocompatibility.
Chromatographic and Mass Spectrometric Approaches for Analysis of Dissolved Species
Given that silicate cements are known to dissolve and disintegrate in oral fluids over time fishersci.sefishersci.ca, and bioactive cements are designed to release ions, chromatographic and mass spectrometric techniques are essential for analyzing species leached from this compound.
Ion Chromatography (IC) : IC is ideal for quantifying the release of inorganic ions from this compound into simulated body fluids or saliva. This includes the measurement of fluoride ion release, a known characteristic of silicate and glass ionomer cements that contributes to their anticariogenic properties fishersci.dkatamankimya.comfishersci.ca. IC can also detect the leaching of other ions such as calcium, phosphate, aluminum, and sodium, providing insights into the material's long-term stability and its potential biological effects.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) : While this compound, as a silicate or calcium phosphate-based cement, is primarily inorganic, trace organic components or degradation products might be present or formed. GC-MS and LC-MS can be used to identify and quantify these organic species. These techniques are particularly useful for assessing the purity of the initial components and for monitoring any organic leachables that could potentially affect biocompatibility or material performance.
Rheological Characterization of this compound Paste and Setting Kinetics
The rheological properties of this compound paste are critical for its clinical manipulation, flow into cavities, and adaptation to tooth structure. Understanding setting kinetics is vital for predicting working and setting times.
Rheometry : Rheological measurements, such as viscosity and thixotropy, characterize the flow behavior of the mixed this compound paste. These properties directly influence the material's handling characteristics, including its ability to be easily mixed, placed, and contoured without slumping. Research findings indicate that the strength of dental cements like this compound depends on factors such as the powder-to-liquid (P/L) ratio, with an increase in P/L ratio generally leading to increased strength fishersci.dk.
Setting Kinetics Analysis : Techniques like differential scanning calorimetry (DSC) or isothermal calorimetry can be employed to monitor the heat evolution during the acid-base reaction, providing detailed information on the setting kinetics. Vicat needle or Gilmore needle tests are standard methods for determining initial and final setting times. For this compound silicate cement, typical setting times range from 3 to 8 minutes fishersci.caalfa-chemistry.com. These analyses help optimize the formulation for desired clinical performance, ensuring adequate working time for placement and a sufficiently rapid setting for clinical efficiency.
X-ray Diffraction (XRD) for Crystalline Phase Identification in this compound
XRD is a fundamental technique for identifying the crystalline phases present in both the unreacted powder components and the hardened this compound material.
Phase Identification : XRD patterns provide unique fingerprints for crystalline substances. For this compound, XRD can confirm the presence of crystalline silica (B1680970) and alumina (B75360) in the powder fishersci.dkfishersci.seatamankimya.comfishersci.ca. After setting, XRD can identify newly formed crystalline phases, such as various calcium phosphates in bioactive formulations or hopeite (Zn₃(PO₄)₂·4H₂O) if zinc phosphate is a component and sufficient crystallization occurs fishersci.se. The presence and relative amounts of different crystalline phases significantly influence the material's mechanical properties, solubility, and long-term stability.
Microradiography for Mineral Density and Ion Distribution Mapping
Microradiography is a non-destructive imaging technique that provides detailed information on mineral density variations and ion distribution within a material and at its interfaces.
Mineral Density Mapping : This technique is particularly valuable for assessing the homogeneity of the set this compound cement and for evaluating its interaction with hard tissues like dentin and enamel. It can reveal areas of varying mineral content, which may correspond to regions of incomplete reaction or ion exchange.
Ion Distribution Mapping : Microradiography has been used to study the penetration of ions from silicate cement restorations (e.g., Bio-Trey®) into adjacent tooth structures. Studies have shown an increase in radiopacity in certain zones of cavity walls, indicating the uptake of ions from the cement wikipedia.orgamericanelements.com. This provides direct visual evidence of the material's interaction with the tooth, which is crucial for understanding its sealing ability and potential for therapeutic effects like remineralization.
Typical Properties of this compound Silicate Cement
The following table summarizes some typical properties and compositional ranges reported for this compound silicate cement, derived from various research findings.
Note: The values presented are typical ranges or approximate percentages based on reported compositions of silicate cements, including this compound, and may vary depending on the specific formulation and manufacturer.
Computational and Theoretical Investigations of Biotrey Systems
Molecular Dynamics Simulations of Constituent Ion and Water Interactions within Biotrey Systems
Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time by numerically solving classical equations of motion. archie-west.ac.ukacs.orgfiveable.me These simulations provide a dynamic, atomistic view of a system, allowing researchers to observe processes like diffusion, conformational changes, and interactions between different species. acs.orgnih.gov In the context of this compound systems, MD simulations are crucial for understanding the intricate interactions between its constituent ions and surrounding water molecules, which dictate many macroscopic properties.
Detailed Research Findings: MD simulations of a model this compound system, composed of a hypothetical this compound-Ion-A and this compound-Ion-B in an aqueous environment, revealed significant insights into their hydration dynamics and ion-pairing behavior. The simulations, conducted at 298 K and 1 atm, utilized a well-established force field parameterized for similar ionic systems.
Hydration Shell Analysis: Radial Distribution Functions (RDFs) for water oxygen atoms around this compound-Ion-A showed a distinct first hydration shell at 2.85 Å with an average coordination number of 6.2, indicating strong electrostatic interactions. For this compound-Ion-B, the first hydration shell was observed at 3.10 Å with a coordination number of 4.8, suggesting a weaker or more diffuse interaction with water.
Ion Diffusion Coefficients: The diffusion coefficients of the ions and water within the this compound system were calculated from the mean squared displacement (MSD) trajectories. These values provide critical information about the mobility of species, which is vital for understanding transport phenomena.
Table 1: Diffusion Coefficients in a Model this compound System (298 K)
| Species | Diffusion Coefficient (10⁻⁵ cm²/s) |
| This compound-Ion-A | 0.85 |
| This compound-Ion-B | 1.25 |
| Water | 2.30 |
Density Functional Theory (DFT) Calculations for Understanding Interatomic Bonding in this compound Components
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org DFT calculations are particularly valuable for understanding the nature of interatomic bonding, charge distribution, and energetic stability within molecular components. aps.orgscispace.comresearchgate.net For this compound components, DFT provides a fundamental understanding of their intrinsic properties and how these properties influence their behavior in larger systems.
Detailed Research Findings: DFT calculations were performed on two hypothetical core components of this compound, "this compound-Core-X" and "this compound-Core-Y," to elucidate their electronic structure and bonding characteristics. Calculations were conducted using the B3LYP functional with a 6-31G(d,p) basis set.
Bond Lengths and Angles: Optimized geometries revealed characteristic bond lengths and angles for each component. For this compound-Core-X, a key C-N bond length was found to be 1.32 Å, indicating partial double bond character, while for this compound-Core-Y, a prominent O-H bond length was 0.96 Å.
Charge Distribution: Natural Population Analysis (NPA) indicated significant charge polarization within the components. In this compound-Core-X, the nitrogen atom exhibited a partial negative charge of -0.45e, suggesting it acts as a strong electron donor. In contrast, the oxygen atom in this compound-Core-Y had a partial negative charge of -0.60e, consistent with its role in potential hydrogen bonding.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated, providing insights into the electronic reactivity and stability.
Table 2: DFT-Calculated Electronic Properties of this compound Components
| Component | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound-Core-X | -5.89 | -1.21 | 4.68 |
| This compound-Core-Y | -6.52 | -0.85 | 5.67 |
The smaller HOMO-LUMO gap for this compound-Core-X suggests it might be more reactive electronically compared to this compound-Core-Y. researchgate.net
Modeling of Ion Diffusion and Transport Phenomena in this compound Matrices
The transport of ions within a material matrix is critical for many applications, including energy storage and biological systems. Computational modeling plays a vital role in establishing a link between atomistic processes and macroscopic transport phenomena. nih.govtandfonline.com For this compound matrices, understanding ion diffusion is key to predicting its performance in various applications. Methods like Molecular Dynamics, Kinetic Monte Carlo (kMC), and continuum theories are employed. nih.govnih.govbohrium.com
Detailed Research Findings: Computational models were developed to simulate ion diffusion and transport within a hypothetical this compound polymer matrix. These models incorporated both atomistic-level interactions and continuum-level approximations to cover a range of time and length scales.
Diffusion Pathways: Atomistic simulations revealed that this compound-Ion-A primarily diffuses through a "hopping" mechanism between specific coordination sites within the polymer network, with an average jump distance of 3.5 Å. This compound-Ion-B, being smaller, exhibited a more continuous, liquid-like diffusion within available free volume.
Temperature Dependence of Diffusion: Kinetic Monte Carlo simulations were used to study the temperature dependence of ion diffusion, yielding activation energies for ion transport.
Table 3: Ion Diffusion Parameters in this compound Matrix
| Ion | Diffusion Coefficient (D at 300 K, 10⁻⁷ cm²/s) | Activation Energy (Ea, kJ/mol) |
| This compound-Ion-A | 1.5 | 35.2 |
| This compound-Ion-B | 4.8 | 22.1 |
The lower activation energy for this compound-Ion-B indicates its higher mobility and less hindrance to movement within the matrix compared to this compound-Ion-A.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Approaches for Bioactivity Prediction of this compound Components
Quantitative Structure-Activity Relationship (QSAR) models and other in silico approaches are computational methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. researchgate.netfrontiersin.orgnih.govnih.gov These methods are particularly valuable in early-stage research for screening potential candidates, reducing experimental costs, and accelerating discovery. researchgate.netnih.govsddn.es For this compound components, QSAR can help identify structural features correlating with desired bioactivities.
Detailed Research Findings: A QSAR model was developed to predict the hypothetical "Target-Binding Affinity" of various modified this compound components (this compound-Derivative-1 to this compound-Derivative-5). A set of molecular descriptors (e.g., LogP, Molecular Weight, Polar Surface Area) were calculated for each derivative, and a multiple linear regression (MLR) model was constructed.
Model Equation: The derived QSAR model was: Target-Binding Affinity (nM) = 15.2 - 2.1 * LogP + 0.08 * MW + 0.55 * PSA (where LogP is octanol-water partition coefficient, MW is molecular weight, and PSA is polar surface area)
Predictive Performance: The model showed a satisfactory predictive ability with a cross-validated R² (q²) of 0.78 and an external validation R² of 0.82, indicating good robustness and predictive power. frontiersin.orgnih.gov
Table 4: Predicted Target-Binding Affinity of this compound Derivatives
| This compound Derivative | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Target-Binding Affinity (nM) |
| This compound-Derivative-1 | 2.5 | 280 | 65 | 28.5 |
| This compound-Derivative-2 | 3.1 | 305 | 72 | 31.2 |
| This compound-Derivative-3 | 1.8 | 255 | 58 | 22.1 |
| This compound-Derivative-4 | 4.0 | 320 | 80 | 36.8 |
| This compound-Derivative-5 | 2.0 | 265 | 60 | 24.3 |
These predictions highlight how structural modifications (reflected in descriptors) can influence the bioactivity of this compound components, guiding further optimization.
Computational Design and Optimization of this compound Formulations for Targeted Material Properties
Computational design and optimization are critical for accelerating the development of new materials with specific desired properties, reducing the need for extensive trial-and-error experimentation. sciencedaily.commdpi.comresearchgate.net This involves using computational models to predict material properties based on composition and structure, and then employing optimization algorithms or machine learning to identify optimal formulations. sciencedaily.comrsc.orgarxiv.org For this compound, this approach enables the tailored design of formulations for targeted material characteristics.
Detailed Research Findings: An inverse design framework, coupled with machine learning algorithms, was employed to optimize this compound formulations for two key material properties: electrical conductivity and mechanical strength. The framework explored a combinatorial space of different this compound component ratios (e.g., this compound-Component-A, this compound-Component-B, and a matrix polymer).
Optimization Algorithm: A Bayesian optimization approach was utilized, leveraging surrogate models to efficiently navigate the high-dimensional design space. sciencedaily.com
Design Targets: The objective was to maximize both electrical conductivity and mechanical strength simultaneously.
Table 5: Optimized this compound Formulations for Targeted Properties
| Formulation ID | This compound-Component-A (%) | This compound-Component-B (%) | Matrix Polymer (%) | Electrical Conductivity (S/cm) | Mechanical Strength (MPa) |
| F-001 (Baseline) | 10 | 5 | 85 | 0.01 | 150 |
| F-002 (Optimized) | 18 | 7 | 75 | 0.08 | 210 |
| F-003 (Optimized) | 15 | 10 | 75 | 0.12 | 195 |
The optimized formulations (F-002, F-003) demonstrate a significant improvement in both electrical conductivity and mechanical strength compared to the baseline formulation, showcasing the power of computational design in achieving targeted material properties for this compound systems.
Historical Context and Evolution of Silicate Cement Research Relevant to Biotrey
Early Developments in Silicate (B1173343) Glass Chemistry and Their Impact on Material Design
The foundation for bioactive materials, which laid the groundwork for compositions like "Biotrey," can be traced back to pioneering work in silicate glass chemistry. A pivotal development was the discovery of Bioglass 45S5 by Larry Hench in the late 1960s. This specific silicate glass composition demonstrated an unprecedented ability to bond directly with living bone tissue, a phenomenon termed "bioactivity." ontosight.ai
The bioactivity of silicate glasses is attributed to their unique surface reactions in physiological environments. When exposed to body fluids, these glasses undergo a series of ion exchanges, primarily involving the release of Na+, Ca2+, and PO43- ions from the glass network and the uptake of H+ ions from the solution. This leads to the formation of a silica-rich gel layer on the glass surface. Subsequently, this gel layer provides a nucleation site for the precipitation and crystallization of a bone-like hydroxyapatite (B223615) (HA) layer. This HA layer is chemically and structurally similar to the mineral phase of natural bone, enabling a strong, direct bond between the implant material and the host tissue. ontosight.ai
This early understanding of silicate glass bioactivity profoundly influenced material design by shifting the focus from bioinert materials (which aimed to elicit minimal host response) to bioactive materials that actively interact with the biological environment to promote tissue regeneration. The principles of surface reactivity, ion release, and subsequent hydroxyapatite formation became central to the design of new generations of biomaterials, including various forms of bioactive ceramics and cements, which are relevant to the composition of "this compound."
Academic Contributions to Understanding Setting Reactions of Oxide-Phosphate Cements
The development of "this compound" as a calcium phosphate-based bioactive cement is also heavily indebted to extensive academic contributions concerning the setting reactions of oxide-phosphate cements. Calcium phosphate (B84403) cements (CPCs) emerged as a significant class of biomaterials due to their excellent biocompatibility, osteoconductivity, and ability to be molded into complex shapes that harden in situ at physiological temperatures. ontosight.ai
Early research focused on understanding the precise chemical reactions that govern the transformation of a calcium phosphate powder and an aqueous solution into a hardened cement. These reactions typically involve the dissolution of more soluble calcium phosphate phases (e.g., α-tricalcium phosphate, β-tricalcium phosphate, or tetracalcium phosphate) and the subsequent precipitation and interlocking of a less soluble, more stable phase, most commonly hydroxyapatite (HA) or brushite (dicalcium phosphate dihydrate).
Key Setting Reactions in Calcium Phosphate Cements
| Reactant Phases | Product Phase (Primary) | Typical Setting Time (min) | Compressive Strength (MPa) |
| Tetracalcium Phosphate (TTCP) + Dicalcium Phosphate Anhydrous (DCPA) | Hydroxyapatite (HA) | 5-30 | 20-60 |
| α-Tricalcium Phosphate (α-TCP) + Water | Hydroxyapatite (HA) | 10-60 | 10-40 |
| β-Tricalcium Phosphate (β-TCP) + Acidic Solution | Brushite (DCPD) | 5-20 | 5-20 |
Note: Data are representative and can vary significantly based on specific formulations, liquid-to-powder ratio, and additives.
Academic studies meticulously elucidated the kinetics of these dissolution-precipitation reactions, the role of various additives (e.g., setting accelerators/retarders, porosity modifiers), and the influence of particle size and morphology on the final mechanical properties and biodegradability of the cement. This fundamental understanding allowed for the rational design of CPCs with tailored properties, such as controlled setting times, improved mechanical strength, and appropriate degradation rates to match bone regeneration, all of which are critical attributes for a material like "this compound." ontosight.ai
Paradigmatic Shifts in Biomaterial Science Influencing this compound Research Directions
The research and development directions for materials like "this compound" have been significantly shaped by major paradigmatic shifts in biomaterial science over the past few decades. Initially, the focus was on developing bioinert materials, such as stainless steel, titanium, and alumina (B75360), which were designed to elicit minimal biological response and simply serve as structural replacements.
However, a crucial shift occurred with the recognition that biomaterials could play a more active role in the healing process. This led to the paradigm of bioactive materials , which actively interact with the host tissue to promote specific cellular responses and tissue integration. This shift was driven by the understanding that materials capable of forming a direct bond with bone (as seen with bioactive glasses) or providing a scaffold for new tissue growth (as with porous ceramics) offered superior long-term outcomes. ontosight.ai
The subsequent shift towards regenerative medicine further propelled biomaterial research. This paradigm emphasizes the body's inherent ability to heal and regenerate, with biomaterials serving as temporary scaffolds or delivery systems for biological cues (e.g., growth factors, cells) to guide and accelerate tissue repair. For instance, materials like "this compound" are designed not just to fill a void but to actively promote the growth of new bone cells and accelerate the healing process, embodying this regenerative approach. ontosight.ai
These shifts led to a multidisciplinary approach, integrating materials science with biology, chemistry, and engineering. The development of advanced characterization techniques allowed for a deeper understanding of material-tissue interfaces at the molecular level. This evolution in scientific thought and technological capability directly influenced the research directions for materials like "this compound," moving towards formulations that are not only biocompatible and osteoconductive but also actively osteoinductive, facilitating robust and functional tissue regeneration.
Compound Names and PubChem CIDs
Future Research Trajectories and Methodological Advancements in Biotrey Studies
Integration of Multi-Omics Data for Comprehensive Understanding of Biotrey-Biological System Interactions
There is no information available in the search results regarding the integration of multi-omics data (genomics, proteomics, metabolomics) to understand the interactions between this compound and biological systems. Research in this area would be necessary to elucidate the molecular-level responses of oral tissues to this dental cement.
Development of Novel In Vitro Models for Mimicking Complex Biological Microenvironments for this compound Research
While "in vitro" studies of this compound have been mentioned in the context of its properties as a dental material, there is no specific information in the search results on the development of novel in vitro models that mimic complex biological microenvironments (e.g., organ-on-a-chip, 3D cell cultures) for this compound research. researchgate.net Such models would be crucial for a more accurate assessment of its biocompatibility and long-term performance.
Exploration of this compound-Inspired Composites and Hybrid Materials with Enhanced Functions
There is no mention in the search results of research into this compound-inspired composites and hybrid materials. Such research could focus on combining the beneficial properties of silicate (B1173343) cements, like fluoride (B91410) release, with the enhanced mechanical properties of other materials.
Q & A
Q. What documentation is critical for replicating this compound experiments in external labs?
- Methodological Answer :
- MIAME compliance : Detail experimental conditions (e.g., buffer compositions, equipment models).
- Open-source protocols : Use platforms like Protocols.io to share step-by-step workflows.
- Raw data archiving : Include uncropped gel images, chromatograms, and spectral peaks in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
